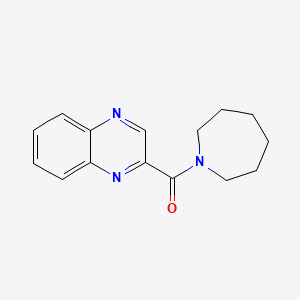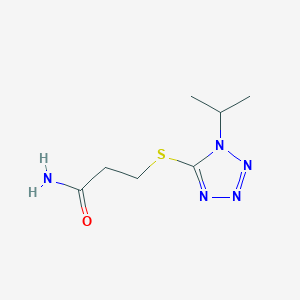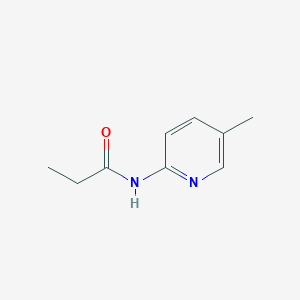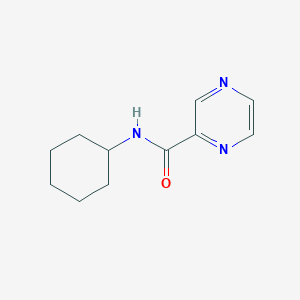
Azepan-1-yl(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Azepan-1-yl(quinoxalin-2-yl)methanone is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Azepan-1-yl(quinoxalin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit potent anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
Advantages and Limitations for Lab Experiments
Azepan-1-yl(quinoxalin-2-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations associated with the use of Azepan-1-yl(quinoxalin-2-yl)methanone in lab experiments. For example, it may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of Azepan-1-yl(quinoxalin-2-yl)methanone. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azepan-1-yl(quinoxalin-2-yl)methanone and its potential applications in cancer therapy. Finally, the development of novel derivatives of Azepan-1-yl(quinoxalin-2-yl)methanone with improved properties could also be a promising area of research.
Synthesis Methods
The synthesis of Azepan-1-yl(quinoxalin-2-yl)methanone involves the reaction of quinoxaline-2-carboxylic acid with 1-aminocyclohexane under acidic conditions. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form the final product.
Scientific Research Applications
Azepan-1-yl(quinoxalin-2-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit potent anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
properties
IUPAC Name |
azepan-1-yl(quinoxalin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-9-5-1-2-6-10-18)14-11-16-12-7-3-4-8-13(12)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFPEHBELGHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)

![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)


![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)